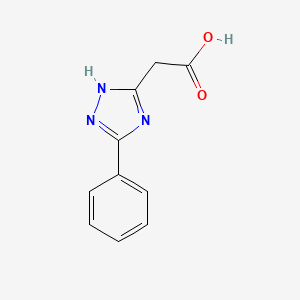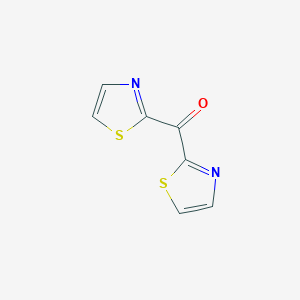
Di(2-thiazolyl)methanone
カタログ番号 B1356511
CAS番号:
55707-55-6
分子量: 196.3 g/mol
InChIキー: JNWGVJCGMNPJHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-thiazolyl)methanone is a synthetic organic compound with the CAS Number: 55707-55-6 . It belongs to a class of thiazole-based heterocyclic compounds . The molecular weight of this compound is approximately 198.27 .
Synthesis Analysis
The synthesis of Di(2-thiazolyl)methanone involves a reaction in tetrahydrofuran at -70.0℃ for 0.25h in an inert atmosphere . The reaction products were recognized by comparison with literature data .Molecular Structure Analysis
The molecular formula of Di(2-thiazolyl)methanone is C7H4N2OS2 . The InChI key for this compound is JNWGVJCGMNPJHV-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazolyl thiazolidine-2,4-dione derivatives have been synthesized and screened for their antibacterial and antifungal activities . Among these compounds, some were found to be moderately potent against screened microorganisms .Physical And Chemical Properties Analysis
Di(2-thiazolyl)methanone is a solid at room temperature . . The compound is sealed in dry storage at room temperature .科学的研究の応用
-
Medicinal Chemistry
- Thiazoles have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug development, thiazole derivatives may be synthesized and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary. For example, some thiazole derivatives have been found to have potent antimicrobial or antitumor activity .
-
Pharmaceuticals
-
Diabetes Treatment
-
Antioxidants
-
Analgesics
-
Anti-Inflammatory Drugs
-
Antimicrobial Activity
-
Antifungal Activity
-
Antiviral Activity
Safety And Hazards
特性
IUPAC Name |
bis(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVJCGMNPJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(2-thiazolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Chloro-4-(3-chlorophenoxy)aniline
84865-99-6
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline
946727-99-7
2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid
928712-83-8

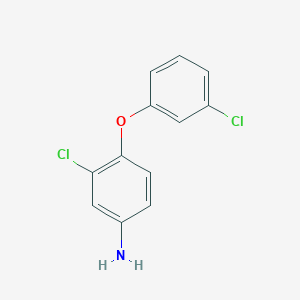
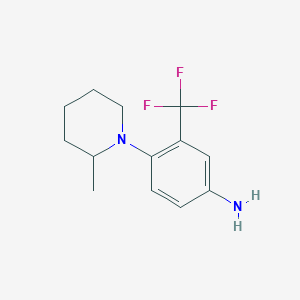
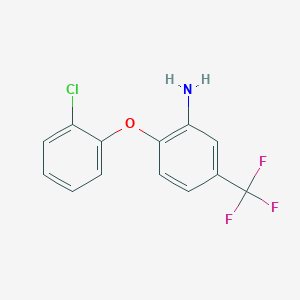
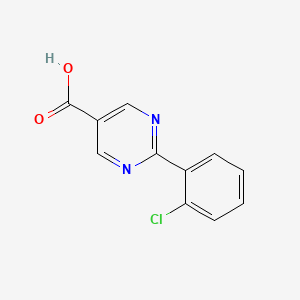
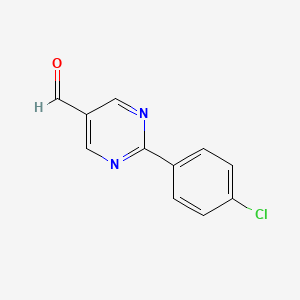
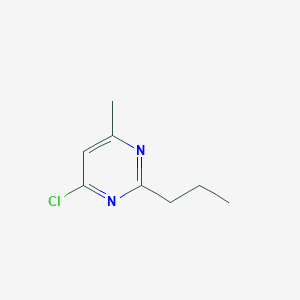
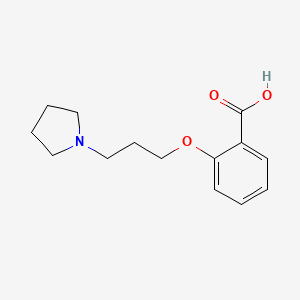
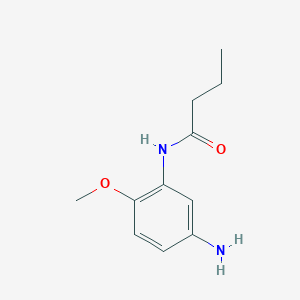
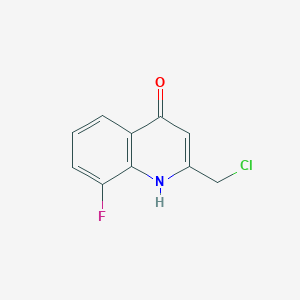
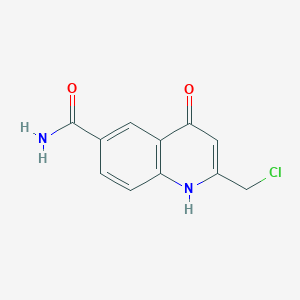
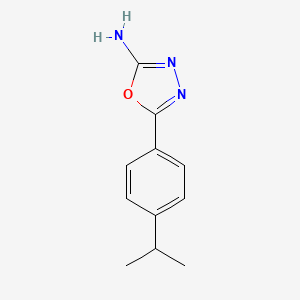
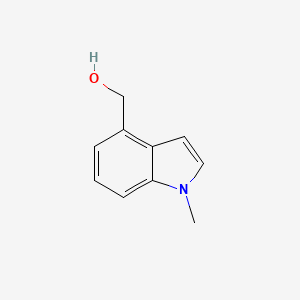
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
